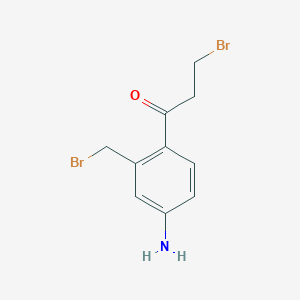

1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one

Description

1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one is a brominated aromatic ketone featuring two bromine substituents: one on the propanone chain (position 3) and another as a bromomethyl group at position 2 of the phenyl ring, with an amino group at position 2. Brominated aromatic ketones are typically synthesized via electrophilic bromination of propenone precursors or substitution reactions .

Properties

Molecular Formula |

C10H11Br2NO |

|---|---|

Molecular Weight |

321.01 g/mol |

IUPAC Name |

1-[4-amino-2-(bromomethyl)phenyl]-3-bromopropan-1-one |

InChI |

InChI=1S/C10H11Br2NO/c11-4-3-10(14)9-2-1-8(13)5-7(9)6-12/h1-2,5H,3-4,6,13H2 |

InChI Key |

QEIWMELMOBTWGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)CBr)C(=O)CCBr |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Phenylpropanone Precursors

Starting Material: 4-Amino-2-Methylpropiophenone

This route begins with 4-amino-2-methylpropiophenone, which undergoes sequential brominations:

Step 1: Bromination of the Methyl Group

Reagents :

- $$ \text{N}- $$Bromosuccinimide (NBS) in $$ \text{CCl}_4 $$ under radical initiation (e.g., AIBN).

- Alternative: $$ \text{Br}2 $$ in acetic acid with $$ \text{FeBr}3 $$ catalysis.

Mechanism :

Radical-mediated benzylic bromination selectively converts the methyl group to bromomethyl.

Step 2: α-Bromination of the Propanone Moiety

Reagents :

- Gaseous $$ \text{HBr} $$ in the presence of $$ \text{H}2\text{O}2 $$ as an oxidizing agent.

- $$ \text{PBr}_3 $$ in dichloromethane at 0–5°C.

Key Considerations :

- The amino group may require protection (e.g., acetylation) to prevent undesired side reactions.

- Reaction temperature controls regioselectivity, favoring α-bromination over ring bromination.

Alternative Pathway: Nitro Group Reduction

For precursors with nitro groups, a reduction step follows bromination:

Step 1: Synthesis of 4-Nitro-2-(Bromomethyl)Propiophenone

Step 2: Catalytic Hydrogenation

Advantages :

- Avoids amino group protection/deprotection.

- Higher functional group tolerance for subsequent brominations.

Two-Phase Bromination Systems

Patent EP2323966A1 details a liquid-liquid bromination method applicable to aryl ketones:

Reaction Conditions

| Component | Specification |

|---|---|

| Bromide source | NaBr or KBr |

| Oxidizing agent | $$ \text{H}2\text{O}2 $$ or $$ \text{NaBO}_3 $$ |

| Acid | $$ \text{H}2\text{SO}4 $$ (10–20% v/v) |

| Catalyst | $$ \text{V}2\text{O}5 $$ or $$ \text{(NH}4\text{)}6\text{Mo}7\text{O}{24} $$ |

| Temperature | 40–50°C |

Comparative Analysis of Methods

Industrial-Scale Considerations

Continuous Flow Reactors

- Benefits : Enhanced heat/mass transfer, safer handling of bromine.

- Typical Setup :

- Tubular reactor with $$ \text{Br}2 $$ and substrate in $$ \text{CH}2\text{Cl}_2 $$.

- Residence time: 10–15 minutes at 25°C.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atoms can be reduced to form corresponding dehalogenated compounds.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional aspects of 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one with related compounds from the evidence:

Key Observations :

Substituent Effects: The amino group in the main compound (vs. Bromine placement: The 2-bromomethyl group (vs. 3-bromomethyl in ) may alter steric hindrance, affecting reaction pathways in cross-coupling or substitution reactions .

Synthetic Routes: Bromination of α,β-unsaturated ketones (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one) with Br₂ in chloroform is a common method for introducing bromine to propanone derivatives . Amino groups are often introduced via reduction of nitro precursors or direct substitution, as seen in β-amino ketone synthesis .

Crystallographic and Safety Data: Brominated propanones (e.g., ) require careful handling due to irritant properties. Crystal structures of analogs (e.g., ) show halogen bonding and hydrogen bonding (N–H⋯O), influencing solubility and stability .

Applications :

- Brominated aromatic ketones serve as intermediates in drug discovery (e.g., ’s indole derivatives) or agrochemicals (e.g., trifluoromethylthio-containing compounds in ).

Research Findings and Data Gaps

- SHELX Refinement : Crystallographic analysis of similar compounds (e.g., ) uses SHELX software for structure determination, suggesting the main compound’s structure could be resolved similarly .

- Predicted Properties : Computational models (e.g., ’s boiling point prediction) highlight the need for experimental validation of the main compound’s physical properties.

- Safety Protocols : Analogous brominated ketones () mandate stringent safety measures (e.g., ventilation, protective equipment) during synthesis.

Biological Activity

1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one is an organic compound with a complex structure, characterized by the presence of brominated aromatic rings, an amino group, and a bromopropanone moiety. Its molecular formula is C10H11Br2NO, with a molecular weight of approximately 321.01 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one can be attributed to its ability to interact with specific molecular targets. The bromomethyl and amino groups can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The bromopropanone moiety may also participate in electrophilic reactions, further modulating the compound's biological effects.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one possesses antimicrobial activity against a range of bacterial strains. Its effectiveness can be attributed to its structural features that facilitate interaction with microbial targets.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of specific enzymes involved in cancer cell proliferation. The compound's ability to form covalent bonds may play a significant role in its mechanism against cancer cells.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives of 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antibacterial properties.

- Anticancer Evaluation : In vitro assays were conducted to assess the cytotoxic effects of the compound on different cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent.

Research Findings Summary

The following table summarizes key findings related to the biological activities of 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one:

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Dose-dependent cytotoxicity on cancer cell lines | |

| Mechanism | Forms covalent bonds with nucleophilic sites |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one, and how can purity be optimized?

The compound’s synthesis likely involves bromination of a propanone precursor. A typical method includes:

- Bromination : Reacting a precursor (e.g., 1-(4-amino-2-methylphenyl)propan-1-one) with bromine in chloroform, followed by elimination of HBr using a base like triethylamine .

- Purification : Recrystallization from acetone or ethanol is recommended for removing dibrominated byproducts. Column chromatography (silica gel, ethyl acetate/hexane) may resolve isomers or impurities .

- Purity Validation : Use TLC (Rf tracking) and melting point analysis to confirm homogeneity .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are spectral contradictions resolved?

- NMR : and NMR identify bromomethyl () and carbonyl () groups. Discrepancies in peak splitting (e.g., aromatic vs. aliphatic protons) require DFT calculations to validate spin-spin coupling .

- IR : Stretching frequencies for C=O () and N-H () confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns for bromine () and validates molecular formulae .

Advanced Research Questions

Q. How do crystallographic challenges (e.g., twinning or disorder) affect structural refinement of this compound, and what strategies mitigate these issues?

- Crystal Growth : Slow evaporation from acetone/chloroform mixtures often yields suitable single crystals. Twinning may arise due to bromine’s heavy-atom effects, complicating data collection .

- Refinement : SHELX software (SHELXL) is preferred for handling disordered bromine atoms. Strategies include:

Q. What mechanistic insights explain regioselectivity in bromination reactions of similar propanone derivatives?

- Electrophilic Aromatic Substitution : Bromine (Br) or NBS (N-bromosuccinimide) targets electron-rich aromatic positions. The amino group in 4-amino-2-methylphenyl derivatives directs bromination to the ortho position via resonance stabilization .

- Steric Effects : Bulky substituents (e.g., bromomethyl) may shift selectivity to para positions. Computational studies (DFT) can map charge distribution and predict reactivity .

Q. How do solvent polarity and temperature influence the stability of this compound during storage or reactions?

- Stability : Brominated propanones are prone to hydrolysis under humid conditions. Store in anhydrous solvents (e.g., DCM) at .

- Reaction Conditions : Polar aprotic solvents (DMF, DMSO) enhance solubility but may accelerate decomposition. Kinetic studies via HPLC can optimize reaction times/temperatures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Reproducibility Checks : Verify synthetic protocols (e.g., stoichiometry of bromine, reaction time) .

- Instrument Calibration : Cross-validate NMR/IR data with internal standards (e.g., TMS for NMR) .

- Crystallographic Validation : Compare unit cell parameters with Cambridge Structural Database entries to confirm polymorphic variations .

Methodological Recommendations

Q. What computational tools are recommended for modeling reaction pathways or electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.